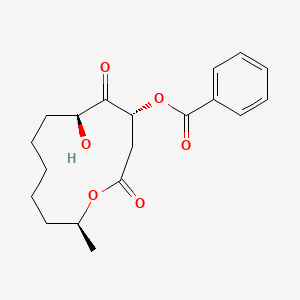
Tert-Butyl-(3-Hydroxycyclohexyl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for CCR2 antagonists, employs iodolactamization as a key step. This method highlights the compound's role in producing highly functionalized intermediates with potential therapeutic applications (Campbell et al., 2009).
Molecular Structure Analysis
The molecular structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate has been elucidated, demonstrating its significance as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Crystal structure analysis confirms the relative substitution of the cyclopentane ring, highlighting its importance in synthetic chemistry (Ober et al., 2004).
Chemical Reactions and Properties
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their reactivity with organometallics to produce N-(Boc)hydroxylamines. This property underlines their utility as versatile building blocks in organic synthesis, enabling a range of chemical transformations (Guinchard et al., 2005).
Physical Properties Analysis
The synthesis and reactions of silyl carbamates reveal the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This research provides insights into the physical properties and reactivity of tert-butyl (3-hydroxycyclohexyl)carbamate derivatives, emphasizing their role in the modification of protecting groups under mild conditions (Sakaitani & Ohfune, 1990).
Chemical Properties Analysis
The compound tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, serving as an intermediate in natural product synthesis, demonstrates the compound's chemical versatility and its importance in synthesizing compounds with cytotoxic activity against human carcinoma cell lines. This synthesis, from L-Serine, through various steps including esterification and Corey-Fuchs reaction, underscores the compound's utility in complex organic syntheses (Tang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthese von N-Boc-geschützten Anilinen
“Tert-Butyl-(3-Hydroxycyclohexyl)carbamate” kann in der Palladium-katalysierten Synthese von N-Boc-geschützten Anilinen verwendet werden . N-Boc-geschützte Aniline sind wichtige Zwischenprodukte bei der Synthese verschiedener Pharmazeutika und anderer organischer Verbindungen.
Synthese von Tetrasubstituierten Pyrrolen
Diese Verbindung wurde bei der Synthese von tetrasubstituierten Pyrrolen verwendet, die in C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Pyrrole sind eine Klasse organischer Verbindungen, die weit verbreitet in der Synthese von Pharmazeutika, Agrochemikalien und Farbstoffen eingesetzt werden.
Zwischenprodukt in der organischen Synthese
“this compound” kann als Zwischenprodukt in verschiedenen organischen Syntheseprozessen dienen . Seine einzigartige Struktur macht es zu einem wertvollen Baustein bei der Konstruktion komplexerer organischer Moleküle.
Forschung und Entwicklung
Aufgrund seiner einzigartigen Struktur und Eigenschaften kann “this compound” in Forschungs- und Entwicklungsaktivitäten im Bereich der organischen Chemie verwendet werden . Es kann verwendet werden, um neue Syntheserouten, Reaktionsmechanismen und mehr zu erforschen.
Materialwissenschaften
Im Bereich der Materialwissenschaften könnte “this compound” möglicherweise bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden . Allerdings wären in diesem Bereich weitere Untersuchungen erforderlich.
Pharmazeutische Industrie
Obwohl in den verfügbaren Ressourcen keine spezifischen Anwendungen in der pharmazeutischen Industrie erwähnt werden, deutet die Verwendung der Verbindung bei der Synthese von N-Boc-geschützten Anilinen und tetrasubstituierten Pyrrolen auf mögliche Anwendungen bei der Arzneimittelsynthese hin .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKYKMHCKDLTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620219 | |
| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610302-03-9 | |
| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-hydroxycyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257756.png)
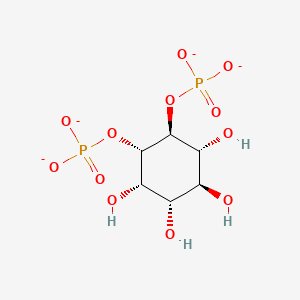
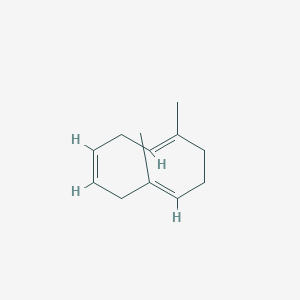
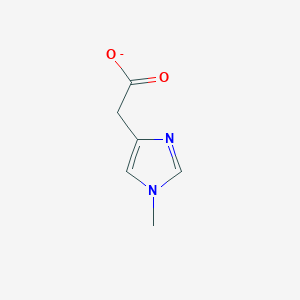
![(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,15Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1257765.png)
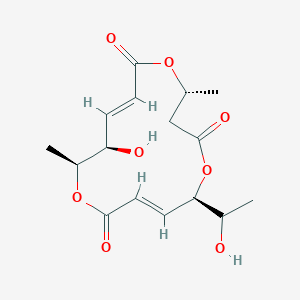
![methyl (15R,16R,18S)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1257769.png)
![(Z,2Z)-4-amino-2-[amino(phenylsulfanyl)methylidene]-3-isocyano-4-phenylsulfanylbut-3-enenitrile](/img/structure/B1257770.png)


